molecular formula C14H15F2NO B2477817 3,4-difluoro-N-(4-methylidenecyclohexyl)benzamide CAS No. 2097887-96-0

3,4-difluoro-N-(4-methylidenecyclohexyl)benzamide

Cat. No. B2477817
CAS RN: 2097887-96-0
M. Wt: 251.277
InChI Key: VYMCAPNFOQVEHL-UHFFFAOYSA-N
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Description

3,4-difluoro-N-(4-methylidenecyclohexyl)benzamide, also known as ABP-688, is a selective antagonist for the metabotropic glutamate receptor subtype 5 (mGluR5). It is a promising compound for the treatment of various neurological and psychiatric disorders, including anxiety, depression, and addiction.

Scientific Research Applications

Molecular Gel Strategy-Based Fluorescent Film

A study on the modification of naphthalene diimide (NDI) to create a photochemically stable fluorescent derivative demonstrates the potential for creating high-performance fluorescent sensing films. This work highlights the utility of derivatization in developing materials with specific properties, such as sensitivity and selectivity to certain chemical vapors (Jiayun Fan et al., 2016).

Fluorocyclization Chemistry

Another study explores the mechanism and chemoselectivity in fluorocyclization of o-styryl benzamides, providing insights into the development of novel reactions based on hypervalent fluoroiodane reagents. This research is critical for the synthesis of structurally novel compounds, highlighting the importance of understanding reaction mechanisms for chemical synthesis (Taishan Yan et al., 2016).

Novel Anticonvulsants

Research into the anticonvulsant activities of cyclic enaminones connected to a substituted aromatic ring via a sp2 hybridized linker, including the synthesis and bioevaluation of fluorinated N-benzamide enaminone analogs, showcases the application of these compounds in pharmaceutical research. Although the specific compound of interest was not directly studied, this work exemplifies the ongoing efforts in drug discovery and development (Isis J. Amaye et al., 2021).

Synthesis and Properties of Fluorinated Compounds

A study on the synthesis of fluorinated heterocycles through rhodium(III)-catalyzed C-H activation demonstrates the significance of fluorinated compounds in the pharmaceutical and agrochemical industries. This research contributes to the broader understanding of how fluorination can impact the properties and reactivity of organic molecules (Jia-Qiang Wu et al., 2017).

properties

IUPAC Name

3,4-difluoro-N-(4-methylidenecyclohexyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F2NO/c1-9-2-5-11(6-3-9)17-14(18)10-4-7-12(15)13(16)8-10/h4,7-8,11H,1-3,5-6H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYMCAPNFOQVEHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCC(CC1)NC(=O)C2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-difluoro-N-(4-methylidenecyclohexyl)benzamide

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